molecular formula C21H17NO4S B1224952 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone

5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone

Cat. No. B1224952
M. Wt: 379.4 g/mol
InChI Key: GVDZSWDAOUSYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone is a dimethoxybenzene.

Scientific Research Applications

  • Antimicrobial and Anti-Proliferative Activities : Compounds related to 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone, like 1,3,4-Oxadiazole derivatives, have demonstrated antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans. Some of these compounds also exhibited anti-proliferative activity against various human cancer cell lines, such as prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

  • Inhibition of Human Leukocyte Elastase : Another research area involves thieno[2,3-d][1,3]oxazin-4-ones derivatives as inhibitors of human leukocyte elastase. These compounds, synthesized through different routes, showed potent inhibitory activities. This suggests potential applications in targeting serine proteases, a category of enzymes with relevance in various physiological and pathological processes (Gütschow & Neumann, 1998).

  • Synthesis and Characterization for Various Applications : Studies also focus on the synthesis and characterization of related compounds. For example, the crystal structure and molecular interactions of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide were determined, which is crucial for understanding the compound's properties and potential applications in various fields (Prabhuswamy et al., 2016).

properties

Product Name

5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C21H17NO4S/c1-12-4-6-13(7-5-12)19-22-20-18(21(23)26-19)15(11-27-20)14-8-9-16(24-2)17(10-14)25-3/h4-11H,1-3H3

InChI Key

GVDZSWDAOUSYSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=CS3)C4=CC(=C(C=C4)OC)OC)C(=O)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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